molecular formula C4H10O3 B053666 3-Methoxy-1,2-propanediol CAS No. 623-39-2

3-Methoxy-1,2-propanediol

Cat. No. B053666
CAS RN: 623-39-2
M. Wt: 106.12 g/mol
InChI Key: PSJBSUHYCGQTHZ-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-propanediol, also known as Glycerin-α-monomethyl ether or Glycerol 1-monomethyl ether, is a glycerol ether . It has the molecular formula C4H10O3 and a molecular weight of 106.1204 . It is a clear colorless liquid .


Synthesis Analysis

3-Methoxy-1,2-propanediol can be prepared through the Williamson ether synthesis, which involves an SN2 mechanism . It is used to prepare phosphorothioate analogs of sn-2 radyl lysophosphatidic acid as metabolically stabilized LPA receptor agonists . It is also used to synthesize diacylglycerol analogs as potential second-messenger antagonists .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Methoxy-1,2-propanediol is InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 . The IUPAC Standard InChIKey is PSJBSUHYCGQTHZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methoxy-1,2-propanediol has a boiling point of 220 °C (lit.) and a density of 1.114 g/mL at 25 °C (lit.) . It has a refractive index of 1.443-1.445 . It is soluble in water and is hygroscopic .

Scientific Research Applications

Wine Quality Control

3-Methoxy-1,2-propanediol (3-MPD) is used in the wine industry as a marker for the illegal addition of glycerol to wine . Glycerol gives a sweet flavor to wine and contributes to its full-body taste. However, glycerol produced from triglycerides may contain considerable amounts of 3-MPD. Therefore, the presence of 3-MPD in wine can indicate the illegal addition of glycerol .

Cryopreservation

3-Methoxy-1,2-propanediol is a lipophilic derivative of glycerol and has been studied as a new cryoprotective agent (CPA) for mononuclear blood cells (MNC), a well-established experimental model in cryopreservation . Cryoprotective agents are substances used to protect biological tissue from freezing damage due to the formation of ice crystals.

Polymerization Tools

3-Methoxy-1,2-propanediol is also used in polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

Safety and Hazards

3-Methoxy-1,2-propanediol may cause skin, eye, and respiratory tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-methoxypropane-1,2-diol
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InChI

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PSJBSUHYCGQTHZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID3049336
Record name 1-O-Methylglycerol
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Molecular Weight

106.12 g/mol
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Physical Description

Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS]
Record name 3-Methoxy-1,2-propanediol
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Product Name

3-Methoxy-1,2-propanediol

CAS RN

623-39-2
Record name 3-Methoxy-1,2-propanediol
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Record name 1-O-Methylglycerol
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Record name 1,2-Propanediol, 3-methoxy-
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Record name 3-methoxypropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 3-Methoxy-1,2-propanediol?

A1: 3-Methoxy-1,2-propanediol is primarily known as a by-product of technical glycerol production. [] It can be found in wines where glycerol has been added to enhance sweetness and fullness. [] Additionally, research suggests potential applications in polymer chemistry for modifying the properties of polyetherimides, aiming for improved flexibility and processability. []

Q2: How is 3-Methoxy-1,2-propanediol detected in wine?

A2: A validated method for determining 3-Methoxy-1,2-propanediol levels in wine involves gas chromatographic/mass spectrometric analysis. [] This method analyzes diethyl ether extracts after salting out the sample with potassium carbonate. [] The presence of 3-Methoxy-1,2-propanediol, alongside cyclic diglycerols, can indicate the illegal addition of technical glycerol to wine. []

Q3: What is the significance of 3-Methoxy-1,2-propanediol in polyetherimide synthesis?

A3: Incorporating 3-Methoxy-1,2-propanediol moieties into the backbone of polyetherimides aims to enhance their properties. [] Studies suggest that this modification could lead to a lower glass transition temperature (Tg), increased elasticity at room temperature, and improved overall processability. []

Q4: Are there any known biological activities of 3-Methoxy-1,2-propanediol?

A4: Research indicates that 3-Methoxy-1,2-propanediol is a ligand for MeT1, a protein found in Mycobacterium hassiacum. [] The specific implications of this interaction and its downstream effects require further investigation.

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